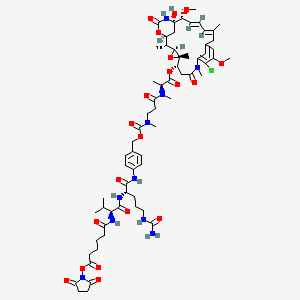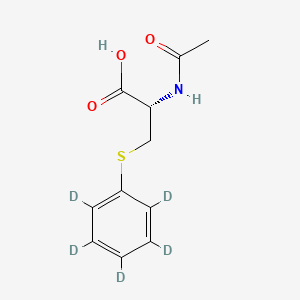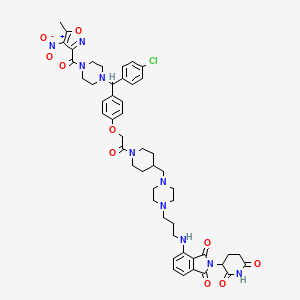
PROTAC GPX4 degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC GPX4 degrader-1 is a proteolysis targeting chimera (PROTAC) designed to target and degrade glutathione peroxidase 4 (GPX4). This compound is significant in the field of cancer research due to its ability to induce ferroptosis, a form of programmed cell death, by degrading GPX4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC GPX4 degrader-1 involves multiple steps, including the preparation of the linker and the conjugation of the linker to the ligands that target GPX4 and the E3 ubiquitin ligase. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC GPX4 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Wissenschaftliche Forschungsanwendungen
PROTAC GPX4 degrader-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the degradation of GPX4 and its effects on cellular processes.
Biology: The compound is employed in biological research to investigate the role of GPX4 in ferroptosis and other cellular pathways.
Medicine: In medical research, this compound is explored for its potential therapeutic applications in cancer treatment by inducing ferroptosis in cancer cells.
Wirkmechanismus
PROTAC GPX4 degrader-1 exerts its effects by inducing the degradation of GPX4 through the ubiquitin-proteasome system. The compound binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of GPX4. This degradation triggers ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
RSL3: A GPX4 inhibitor that induces ferroptosis but does not degrade GPX4.
ML162: Another GPX4 inhibitor with similar properties to RSL3.
8e: A PROTAC-based GPX4 degrader with higher efficacy compared to RSL3.
Uniqueness
PROTAC GPX4 degrader-1 is unique due to its dual mechanism of action, combining the inhibition and degradation of GPX4. This dual action enhances its efficacy in inducing ferroptosis and makes it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C50H57ClN10O10 |
|---|---|
Molekulargewicht |
993.5 g/mol |
IUPAC-Name |
4-[3-[4-[[1-[2-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]propylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C50H57ClN10O10/c1-32-45(61(68)69)44(54-71-32)50(67)59-28-26-58(27-29-59)46(34-6-10-36(51)11-7-34)35-8-12-37(13-9-35)70-31-42(63)57-20-16-33(17-21-57)30-56-24-22-55(23-25-56)19-3-18-52-39-5-2-4-38-43(39)49(66)60(48(38)65)40-14-15-41(62)53-47(40)64/h2,4-13,33,40,46,52H,3,14-31H2,1H3,(H,53,62,64) |
InChI-Schlüssel |
HMSNFNLFZRKDIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)CN5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=C(C=C9)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
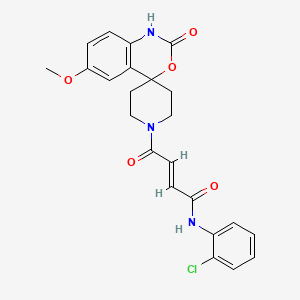

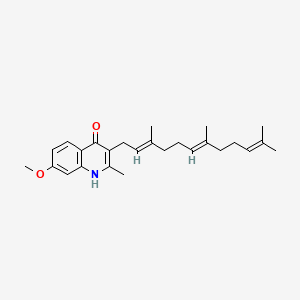
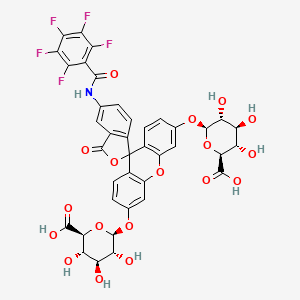
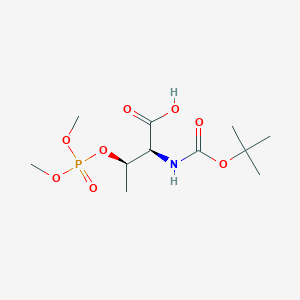
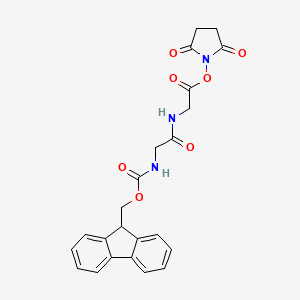
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
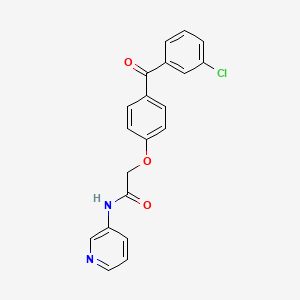

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
